6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid
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Overview
Description
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound features a chromene core with a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Oxidation: The chromene derivative is oxidized to introduce the oxo group at the 4th position. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Carboxylation: The carboxylic acid group is introduced at the 3rd position through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Rigorous testing for purity and consistency using techniques like NMR spectroscopy, mass spectrometry, and HPLC.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and various oxidized forms.
Scientific Research Applications
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Pathways Involved: The compound affects pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Similar structure with an additional chlorine atom.
6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid: Lacks the hexahydrochromene ring.
4-Oxo-4H-chromene-3-carboxylic acid: Lacks both the fluorine atom and the hexahydrochromene ring.
Uniqueness
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FO4 |
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Molecular Weight |
214.19 g/mol |
IUPAC Name |
6-fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H11FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h4-6,8H,1-3H2,(H,13,14) |
InChI Key |
CGYNYTWEQSJBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1F)C(=O)C(=CO2)C(=O)O |
Origin of Product |
United States |
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